molecular formula C14H18ClF3N2O3 B13188072 (2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride

(2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride

Cat. No.: B13188072
M. Wt: 354.75 g/mol
InChI Key: LKIZNMGLSBHOAG-NDXYWBNTSA-N
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Description

(2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE is a synthetic compound with significant applications in various scientific fields. Its unique structure, characterized by the presence of trifluoromethyl, methylamino, and phenylformamido groups, makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the hexanoic acid backbone: This can be achieved through various organic synthesis techniques, such as aldol condensation or Michael addition.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions to ensure selective incorporation.

    Amination and formylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for their efficiency and sustainability in producing such complex molecules .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the formamido group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The methylamino and phenylformamido groups interact with target proteins, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-6,6,6-TRIFLUORO-5-(AMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE: Similar structure but lacks the methyl group.

    (2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(FORMAMIDO)HEXANOIC ACID HYDROCHLORIDE: Similar structure but lacks the phenyl group.

Uniqueness

The presence of both the methylamino and phenylformamido groups in (2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE provides unique chemical and biological properties, making it distinct from its analogs. These functional groups contribute to its specific interactions with molecular targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C14H18ClF3N2O3

Molecular Weight

354.75 g/mol

IUPAC Name

(2R,5R)-2-benzamido-6,6,6-trifluoro-5-(methylamino)hexanoic acid;hydrochloride

InChI

InChI=1S/C14H17F3N2O3.ClH/c1-18-11(14(15,16)17)8-7-10(13(21)22)19-12(20)9-5-3-2-4-6-9;/h2-6,10-11,18H,7-8H2,1H3,(H,19,20)(H,21,22);1H/t10-,11-;/m1./s1

InChI Key

LKIZNMGLSBHOAG-NDXYWBNTSA-N

Isomeric SMILES

CN[C@H](CC[C@H](C(=O)O)NC(=O)C1=CC=CC=C1)C(F)(F)F.Cl

Canonical SMILES

CNC(CCC(C(=O)O)NC(=O)C1=CC=CC=C1)C(F)(F)F.Cl

Origin of Product

United States

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